CER10-d9

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C34H69NO3 |

|---|---|

Molecular Weight |

549.0 g/mol |

IUPAC Name |

13,13,14,14,15,15,16,16,16-nonadeuterio-N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]hexadecanamide |

InChI |

InChI=1S/C34H69NO3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-33(37)32(31-36)35-34(38)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h32-33,36-37H,3-31H2,1-2H3,(H,35,38)/t32-,33+/m0/s1/i2D3,4D2,6D2,8D2 |

InChI Key |

GCGTXOVNNFGTPQ-PDMRHGGWSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])CCCCCCCCCCCC(=O)N[C@@H](CO)[C@@H](CCCCCCCCCCCCCCC)O |

Canonical SMILES |

CCCCCCCCCCCCCCCC(C(CO)NC(=O)CCCCCCCCCCCCCCC)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Applications of CER10-d9

For Researchers, Scientists, and Drug Development Professionals

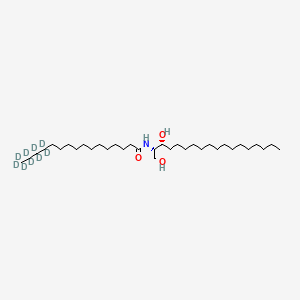

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of CER10-d9, also known as N-palmitoyl(d9)-dihydrosphingosine. This deuterated analog of the naturally occurring N-palmitoyl-dihydrosphingosine serves as a valuable internal standard in mass spectrometry-based lipidomics. Furthermore, understanding the biological roles of its non-deuterated counterpart in cell signaling and disease pathways is crucial for its application in research.

Core Chemical Properties

This compound is a saturated ceramide with a deuterated palmitoyl (B13399708) chain. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| Systematic Name | N-((2S,3R)-1,3-dihydroxyoctadecan-2-yl)nonadeuteriohexadecanamide | N/A |

| Common Names | This compound, N-palmitoyl(d9)-dihydrosphingosine, N-palmitoyl(d9)-sphinganine, 16:0-d9 DH Ceramide | N/A |

| CAS Number | 2260669-52-9 | [1] |

| Molecular Formula | C₃₄H₆₀D₉NO₃ | [1] |

| Molecular Weight | 548.97 g/mol | [1] |

| Appearance | White to off-white powder | [1] |

| Purity | >99% (by TLC) | [1] |

| Storage | -20°C | [1] |

Synthesis of this compound

Experimental Protocol: Proposed Synthesis of this compound

Part 1: Synthesis of d9-Palmitic Acid

A common method for introducing deuterium (B1214612) into a fatty acid chain is through the reduction of a triple bond with deuterium gas.

-

Starting Material: A commercially available long-chain fatty acid with a terminal alkyne (e.g., 15-hexadecynoic acid).

-

Deuteration: The starting material is dissolved in a suitable solvent (e.g., ethyl acetate) in a high-pressure reaction vessel.

-

A catalyst, such as palladium on carbon (Pd/C), is added.

-

The vessel is flushed with deuterium gas (D₂) and then pressurized.

-

The reaction is stirred at room temperature for several hours until the reaction is complete (monitored by TLC or GC-MS).

-

The catalyst is removed by filtration, and the solvent is evaporated to yield d9-palmitic acid.

-

Purification is achieved by recrystallization or column chromatography.

Part 2: Coupling of d9-Palmitic Acid with Sphinganine (B43673)

The deuterated palmitic acid is then coupled to the sphinganine backbone.

-

Activation of d9-Palmitic Acid: The d9-palmitic acid is converted to an activated form, such as an acyl chloride or an N-hydroxysuccinimide (NHS) ester, to facilitate amide bond formation. For example, treatment with oxalyl chloride or thionyl chloride in an inert solvent (e.g., dichloromethane) will yield the acyl chloride.

-

Coupling Reaction: Sphinganine (dihydrosphingosine) is dissolved in a suitable solvent (e.g., a mixture of dichloromethane (B109758) and pyridine).

-

The activated d9-palmitic acid is added dropwise to the sphinganine solution at 0°C.

-

The reaction is allowed to warm to room temperature and stirred overnight.

-

Work-up and Purification: The reaction mixture is washed with dilute acid and brine. The organic layer is dried over anhydrous sodium sulfate (B86663) and concentrated.

-

The crude product is purified by column chromatography on silica (B1680970) gel to yield pure this compound.

Analytical Data

Detailed analytical data for this compound is not publicly available. However, based on its structure and data from similar deuterated sphingolipids, the expected analytical characteristics are presented below.

Mass Spectrometry

Mass spectrometry is a key technique for the analysis of this compound, particularly in its application as an internal standard.

| Ionization Mode | Expected [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |

| ESI Positive | 549.6 | 531.6 ([M+H - H₂O]⁺), 293.3 (d9-palmitoyl fragment) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are essential for structural confirmation. The deuterium labeling in the palmitoyl chain will result in the absence of corresponding signals in the ¹H NMR spectrum and altered signals in the ¹³C NMR spectrum.

| Nucleus | Expected Chemical Shifts (δ, ppm) and Multiplicities |

| ¹H NMR | Signals corresponding to the sphinganine backbone protons. Absence of signals for the terminal methyl and methylene (B1212753) protons of the palmitoyl chain. |

| ¹³C NMR | Signals for the carbons of the sphinganine backbone. The signals for the deuterated carbons in the palmitoyl chain will be triplets (due to C-D coupling) and will be shifted slightly upfield compared to the non-deuterated analog. |

Application in Lipidomics: LC-MS/MS Analysis of Stratum Corneum Ceramides (B1148491)

This compound is primarily used as an internal standard for the quantification of ceramides in biological samples, particularly from the stratum corneum, by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Protocol: Quantification of Ceramides in Stratum Corneum

This protocol is adapted from established methods for ceramide analysis.

-

Sample Collection: Stratum corneum samples are collected using tape stripping.

-

Lipid Extraction:

-

The tape strips are placed in a glass vial with a known amount of this compound internal standard.

-

Lipids are extracted using a solvent mixture such as chloroform:methanol (2:1, v/v).

-

The mixture is vortexed and incubated.

-

The solvent is transferred to a new tube and evaporated under a stream of nitrogen.

-

-

LC-MS/MS Analysis:

-

The dried lipid extract is reconstituted in the mobile phase.

-

An aliquot is injected into an LC-MS/MS system.

-

LC Separation: A C18 reversed-phase column is typically used with a gradient elution of solvents like methanol, acetonitrile, and water, often with additives like formic acid or ammonium (B1175870) formate.

-

MS/MS Detection: The mass spectrometer is operated in positive ion mode using multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for each ceramide species and the this compound internal standard.

-

-

Quantification: The peak area of each endogenous ceramide is normalized to the peak area of the this compound internal standard to calculate its concentration.

Biological Significance of N-palmitoyl-dihydrosphingosine

The non-deuterated counterpart of this compound, N-palmitoyl-dihydrosphingosine, is an important bioactive lipid involved in various cellular processes.

Role in p53-Mediated Apoptosis

Research has shown that the tumor suppressor protein p53 can induce the de novo synthesis of ceramides, particularly N-palmitoylsphingosine (the unsaturated analog of N-palmitoyl-dihydrosphingosine), leading to apoptosis.[2][3] This process involves the transcriptional activation of ceramide synthase enzymes by p53.

Experimental Protocol: Ceramide Synthase Activity Assay

To investigate the enzymatic activity responsible for the synthesis of N-palmitoyl-dihydrosphingosine, a ceramide synthase assay can be performed.

-

Preparation of Cell Lysates: Cells of interest are harvested and lysed to release cellular proteins, including ceramide synthases.

-

Reaction Mixture: The assay is typically performed in a buffer containing:

-

Cell lysate

-

Sphinganine (substrate)

-

Palmitoyl-CoA (substrate)

-

Bovine serum albumin (BSA) to solubilize the substrates

-

-

Incubation: The reaction mixture is incubated at 37°C for a specified time (e.g., 30-60 minutes).

-

Reaction Termination and Lipid Extraction: The reaction is stopped by adding a chloroform:methanol mixture, and the lipids are extracted.

-

Analysis: The amount of N-palmitoyl-dihydrosphingosine produced is quantified by LC-MS/MS, using this compound as an internal standard.

Conclusion

This compound is a critical tool for researchers in the field of lipidomics, enabling accurate quantification of ceramides in complex biological matrices. A thorough understanding of its chemical properties, a plausible synthetic route, and its application in validated analytical methods are essential for its effective use. Furthermore, knowledge of the biological roles of its non-deuterated analog provides a deeper context for its application in studies related to cell signaling, apoptosis, and various disease states. This guide provides a foundational resource for scientists and drug development professionals working with this important deuterated lipid standard.

References

An In-depth Technical Guide to N-palmitoyl(d9) dihydrosphingosine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the structure, properties, and biological significance of N-palmitoyl(d9) dihydrosphingosine. It is intended to be a valuable resource for researchers and professionals involved in sphingolipid research and drug development.

Core Structure and Properties

N-palmitoyl(d9) dihydrosphingosine, also known as C16 dihydro Ceramide-d9 or N-Palmitoyl Sphinganine-d9, is a deuterated form of the naturally occurring sphingolipid, N-palmitoyl dihydrosphingosine. The deuterium (B1214612) labeling is located on the terminal methyl and adjacent methylene (B1212753) groups of the palmitoyl (B13399708) chain. This isotopic labeling makes it a valuable internal standard for mass spectrometry-based quantification of its non-deuterated counterpart.

The fundamental structure consists of a sphinganine (B43673) (dihydrosphingosine) backbone N-acylated with a d9-palmitic acid. The sphinganine base is characterized by an 18-carbon chain with two hydroxyl groups and an amino group. The absence of the C4-C5 double bond in the sphinganine backbone distinguishes it from ceramide.

Chemical Structure

The formal chemical name for N-palmitoyl(d9) dihydrosphingosine is N-[(1S,2R)-2-hydroxy-1-(hydroxymethyl)heptadecyl]-hexadecanamide-13,13,14,14,15,15,16,16,16-d9.[1]

Physicochemical Data

A summary of the key quantitative data for N-palmitoyl(d9) dihydrosphingosine is presented in the table below.

| Property | Value | Reference |

| Chemical Formula | C₃₄H₆₀D₉NO₃ | [1] |

| Molecular Weight | 548.972 g/mol | |

| CAS Number | 2260669-52-9 | [1] |

| Physical State | Solid powder | |

| Solubility | Soluble in DMSO and Ethanol | [1] |

| Storage Temperature | -20°C | |

| Mass Spectrometry | [M+H]⁺ = 549.972 ± 1 amu |

Experimental Protocols

Generalized Synthesis Protocol

The synthesis of N-palmitoyl(d9) dihydrosphingosine can be achieved through the coupling of a sphinganine backbone with d9-palmitic acid. A general procedure is outlined below, based on common methods for ceramide synthesis.

Materials:

-

d9-Palmitic acid

-

D-erythro-dihydrosphingosine (Sphinganine)

-

Coupling agent (e.g., PyBOP®, HBTU)

-

Base (e.g., Diisopropylethylamine - DIPEA)

-

Anhydrous solvent (e.g., Dichloromethane - DCM, Dimethylformamide - DMF)

-

Solvents for purification (e.g., Chloroform, Methanol)

Procedure:

-

Activation of d9-Palmitic Acid: Dissolve d9-palmitic acid in an anhydrous solvent. Add the coupling agent and a base to the solution and stir at room temperature for a specified time to activate the carboxylic acid.

-

Coupling Reaction: To the activated d9-palmitic acid solution, add a solution of D-erythro-dihydrosphingosine in the same anhydrous solvent. Allow the reaction to proceed at room temperature overnight.

-

Work-up: Quench the reaction and perform a liquid-liquid extraction to isolate the crude product.

-

Purification: Purify the crude product using column chromatography on silica (B1680970) gel, typically with a gradient of methanol (B129727) in chloroform, to yield pure N-palmitoyl(d9) dihydrosphingosine.

Analytical Methodology

Mass Spectrometry:

N-palmitoyl(d9) dihydrosphingosine is primarily used as an internal standard in liquid chromatography-mass spectrometry (LC-MS) for the quantification of endogenous N-palmitoyl dihydrosphingosine.

-

Sample Preparation: Lipids are extracted from biological samples using a suitable solvent system (e.g., Folch method). A known amount of N-palmitoyl(d9) dihydrosphingosine is spiked into the sample prior to extraction.

-

LC Separation: The lipid extract is separated on a reverse-phase C18 column using a gradient of organic solvents.

-

MS Detection: The eluent is introduced into a mass spectrometer operating in positive ion mode. The analyte and the internal standard are detected using selected reaction monitoring (SRM) or parallel reaction monitoring (PRM). The transition for the protonated molecule [M+H]⁺ of N-palmitoyl(d9) dihydrosphingosine is monitored.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy are used to confirm the structure of the synthesized molecule. The absence of the olefinic protons and carbons in the C4-C5 position of the sphinganine backbone is a key diagnostic feature. The signals corresponding to the deuterated palmitoyl chain will be absent in the ¹H NMR spectrum and show characteristic changes in the ¹³C NMR spectrum.

Biological Significance and Signaling Pathways

N-palmitoyl dihydrosphingosine is a key intermediate in the de novo biosynthesis of ceramides (B1148491) and other complex sphingolipids. While often considered less bioactive than ceramide, dihydroceramides can have distinct biological roles and their accumulation can impact cellular processes.

De Novo Ceramide Biosynthesis

The de novo synthesis of ceramides begins in the endoplasmic reticulum with the condensation of palmitoyl-CoA and serine. N-palmitoyl dihydrosphingosine is a direct precursor to N-palmitoyl ceramide.

References

Technical Guide: CER10-d9 (N-palmitoyl(d9)-sphinganine)

CAS Number: 2260669-52-9

For Researchers, Scientists, and Drug Development Professionals

Introduction

CER10-d9, also known as N-palmitoyl(d9)-sphinganine or 16:0-d9 DH Ceramide, is a deuterated form of N-palmitoyl dihydrosphingosine.[1] Its primary application in research and drug development is as a stable isotope-labeled internal standard for the accurate quantification of ceramides (B1148491) and related sphingolipids in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] The use of deuterated standards like this compound is critical for correcting variations during sample preparation and analysis, thereby ensuring high accuracy and precision in lipidomic studies.[3]

Ceramides themselves are a class of bioactive sphingolipids that function as signaling molecules in a multitude of cellular processes, including apoptosis, cell cycle regulation, and inflammatory responses.[3] Alterations in ceramide levels have been linked to various diseases, making their precise measurement a key aspect of biomedical research.[3]

This technical guide provides an in-depth overview of this compound, focusing on its application in quantitative lipidomics, including detailed experimental protocols and relevant biological context.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 2260669-52-9 | [1][3][4] |

| Molecular Formula | C₃₄H₆₀D₉NO₃ | [3][4] |

| Molecular Weight | 548.97 g/mol | [1][3][4] |

| Synonyms | N-palmitoyl(d9) sphinganine, 16:0-d9 DH Ceramide | [1] |

| Purity | >99% | [3] |

| Storage Temperature | -20°C | [1][3] |

| Stability | 1 Year | [3] |

Application in Quantitative Lipidomics

This compound serves as an ideal internal standard in LC-MS/MS-based lipidomics due to its chemical and physical similarity to endogenous ceramides. Being deuterated, it is chemically identical to its non-deuterated counterpart but has a different mass, allowing it to be distinguished by a mass spectrometer. This property enables researchers to accurately quantify endogenous ceramide levels by correcting for sample loss during extraction and for variations in instrument response.

General Experimental Workflow

The use of this compound as an internal standard typically follows a standardized workflow in lipidomics experiments. The key steps are outlined in the diagram below.

Caption: A typical experimental workflow for the quantification of ceramides using this compound as an internal standard.

Detailed Experimental Protocol: Quantification of Ceramides in Human Plasma

This protocol is a synthesized example based on established methodologies for ceramide analysis.

1. Materials and Reagents:

-

This compound (Internal Standard)

-

Ceramide standards for calibration curve (e.g., C16:0, C18:0, C24:0, C24:1 ceramides)

-

Human plasma

-

Chloroform, Methanol, Water (LC-MS grade)

-

Acetonitrile, Isopropanol (LC-MS grade)

-

Formic acid, Ammonium (B1175870) formate (B1220265)

2. Sample Preparation:

-

Thaw plasma samples on ice.

-

To 100 µL of plasma, add 10 µL of a known concentration of this compound in methanol.

-

Perform a liquid-liquid extraction using a modified Folch method:

-

Add 2 mL of chloroform:methanol (2:1, v/v).

-

Vortex thoroughly for 2 minutes.

-

Centrifuge at 2000 x g for 10 minutes to separate the phases.

-

-

Carefully collect the lower organic phase containing the lipids.

-

Dry the lipid extract under a gentle stream of nitrogen.

-

Reconstitute the dried lipid extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium formate and 0.1% formic acid.

-

Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.

-

Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the lipids.

-

Flow Rate: 0.2-0.4 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Analysis Mode: Multiple Reaction Monitoring (MRM) is used for targeted quantification. Specific precursor-to-product ion transitions for each ceramide species and for this compound are monitored.

-

4. Data Analysis and Quantification:

-

Integrate the peak areas for each endogenous ceramide and for the this compound internal standard.

-

Calculate the ratio of the peak area of the endogenous ceramide to the peak area of this compound.

-

Construct a calibration curve by plotting the peak area ratios of the ceramide standards against their known concentrations.

-

Determine the concentration of the endogenous ceramides in the plasma samples by interpolating their peak area ratios on the calibration curve.

Biological Significance of Ceramides

While this compound is a tool for analysis, the molecules it helps to quantify, ceramides, are crucial signaling lipids. They are central to the sphingolipid metabolism pathway and are involved in various cellular responses.

Ceramide Metabolism

Ceramides are synthesized and metabolized through several pathways, including de novo synthesis, the sphingomyelinase pathway, and the salvage pathway. The intricate balance of these pathways regulates cellular ceramide levels.

Caption: A simplified overview of the major pathways of ceramide metabolism.

Role in Cellular Signaling

Elevated ceramide levels are often associated with the induction of apoptosis (programmed cell death) and cell cycle arrest. Ceramides can be generated in response to various cellular stresses, including chemotherapy, radiation, and inflammatory cytokines.

Caption: A simplified diagram illustrating the role of ceramide in initiating apoptosis and cell cycle arrest in response to stress stimuli.

Quantitative Data Summary

The use of deuterated internal standards like this compound significantly improves the performance of LC-MS/MS assays for ceramide quantification. The following table summarizes typical performance characteristics reported in studies utilizing such standards.

| Performance Metric | Typical Value | Significance |

| Linearity (R²) | > 0.99 | Indicates a strong correlation between the concentration and the instrument response over a defined range.[4][5] |

| Intra- and Inter-assay Precision (%CV) | < 15% | Demonstrates the high reproducibility of the analytical method.[4][5] |

| Accuracy (% Recovery) | 90-110% | Shows that the method accurately measures the true concentration of the analyte.[4] |

| Lower Limit of Quantification (LLOQ) | Low ng/mL range | Highlights the high sensitivity of the assay, allowing for the detection of low-abundance ceramide species. |

Conclusion

This compound is an indispensable tool for researchers, scientists, and drug development professionals engaged in the study of sphingolipid metabolism and its role in health and disease. Its use as an internal standard in LC-MS/MS-based lipidomics provides the necessary accuracy and precision to reliably quantify ceramide levels in complex biological matrices. A thorough understanding of its application and the underlying biological significance of ceramides is crucial for advancing research in this dynamic field.

References

- 1. Mechanisms involved in ceramide-induced cell cycle arrest in human hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Development and validation of a high-throughput LC-MS/MS assay for routine measurement of molecular ceramides - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to CER10-d9: Properties, Analysis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of CER10-d9, a deuterated analog of N-palmitoyl-dihydrosphingosine. This compound serves as a crucial internal standard for the accurate quantification of ceramides (B1148491) in complex biological matrices using mass spectrometry-based lipidomics. This document details its physicochemical properties, provides a representative experimental protocol for its use, and explores the broader context of ceramide signaling pathways in cellular processes.

Physicochemical Properties of this compound

This compound is a synthetic, stable isotope-labeled ceramide. The incorporation of nine deuterium (B1214612) atoms on the N-palmitoyl chain provides a distinct mass shift, enabling its use as an internal standard to correct for variability in sample preparation and mass spectrometric analysis.

| Property | Value | Reference |

| Chemical Name | N-palmitoyl(d9)-dihydrosphingosine | [1] |

| Molecular Formula | C₃₄H₆₀D₉NO₃ | [2] |

| Molecular Weight | 548.97 g/mol | [1][2][3] |

| CAS Number | 2260669-52-9 | [1][2] |

| Appearance | Powder | [1] |

| Storage | -20°C | [1] |

| Primary Application | Internal standard for mass spectrometry | [1] |

Experimental Protocol: Quantification of Ceramides using this compound by LC-MS/MS

This section outlines a detailed methodology for the quantification of endogenous ceramides in biological samples, such as plasma or tissue homogenates, utilizing this compound as an internal standard.

Materials and Reagents

-

Solvents: LC-MS grade methanol (B129727), chloroform, isopropanol, acetonitrile, and water.

-

Internal Standard (IS): this compound solution of a known concentration.

-

Biological Matrix: Plasma, serum, or tissue homogenate.

-

Other Reagents: Formic acid, ammonium (B1175870) formate.

Sample Preparation: Protein Precipitation and Lipid Extraction

-

Thaw biological samples on ice.

-

To 50 µL of sample, add 10 µL of the this compound internal standard solution.

-

Add 200 µL of cold methanol to precipitate proteins.

-

Vortex the mixture for 30 seconds.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated protein.

-

Carefully transfer the supernatant containing the lipid extract to a new microcentrifuge tube.

-

Dry the extract under a gentle stream of nitrogen.

-

Reconstitute the dried lipid extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.

-

Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM).

| Parameter | Value |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MRM Transitions | Specific precursor-to-product ion transitions for each ceramide species and for this compound are monitored. |

Data Analysis

The concentration of each endogenous ceramide is calculated by comparing the peak area ratio of the analyte to the this compound internal standard against a calibration curve prepared with known concentrations of non-labeled ceramide standards.

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow for Ceramide Quantification

The following diagram illustrates the key steps in the quantification of ceramides from a biological sample using an internal standard.

Caption: Experimental workflow for ceramide quantification using this compound.

Ceramide Signaling in Apoptosis

Ceramides are bioactive lipids that play a central role as second messengers in various cellular signaling pathways, including apoptosis (programmed cell death). External stimuli such as stress or cytokine signaling can lead to the generation of ceramide, which in turn can activate downstream pathways leading to cell death.

Caption: Simplified ceramide signaling pathway in apoptosis.

Conclusion

This compound is an indispensable tool for researchers in the field of lipidomics, enabling precise and accurate measurement of ceramides. Understanding the role of these bioactive lipids in cellular signaling is critical for advancing research in numerous disease areas, including cancer, neurodegenerative disorders, and metabolic diseases. The methodologies and pathways described in this guide provide a foundational understanding for professionals engaged in drug development and biomedical research.

References

The Gold Standard in Quantitative Analysis: A Technical Guide to the Function of Deuterated Internal Standards

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern analytical chemistry, particularly within pharmaceutical and clinical research, the pursuit of precise and accurate quantification of molecules in complex biological matrices is paramount. This technical guide delves into the fundamental principles, practical applications, and critical considerations for the use of deuterated internal standards, the gold standard for robust and reliable quantitative analysis by mass spectrometry.[1]

Core Principle: Isotope Dilution and Co-elution

The foundational principle behind the efficacy of deuterated internal standards lies in isotope dilution mass spectrometry (IDMS). A deuterated internal standard is a version of the target analyte where one or more hydrogen atoms have been replaced by its stable, non-radioactive isotope, deuterium (B1214612) (²H).[2] This subtle modification increases the mass of the molecule, allowing it to be distinguished from the native analyte by a mass spectrometer.[3]

Crucially, the physicochemical properties of the deuterated standard remain nearly identical to the analyte.[3] This ensures that both compounds exhibit almost identical behavior throughout the entire analytical workflow, from extraction and sample preparation to chromatographic separation and ionization.[2][4] When a known quantity of the deuterated internal standard is added to a sample at the earliest stage, it acts as a perfect mimic for the analyte.[1] Any loss of analyte during sample processing or fluctuations in instrument signal will be mirrored by a proportional loss or fluctuation in the deuterated standard.[5] By measuring the ratio of the analyte's signal to the internal standard's signal, these variations are effectively normalized, leading to highly accurate and precise quantification.[6]

The near-identical chemical nature of the analyte and the deuterated internal standard results in their co-elution during liquid chromatography (LC).[4] This co-elution is critical because it ensures that both compounds enter the mass spectrometer's ion source at the same time, experiencing the same matrix effects (ion suppression or enhancement) from complex biological samples.[7] This simultaneous analysis provides the most accurate correction for these often-unpredictable interferences.[3]

Key Advantages in Drug Development and Research

The application of deuterated internal standards is integral across various stages of pharmaceutical development and clinical research, offering significant advantages:

-

Enhanced Accuracy and Precision : By compensating for variability in sample preparation, matrix effects, and instrument drift, deuterated standards significantly improve the reliability and reproducibility of quantitative data.[1][8]

-

Improved Method Robustness : Assays that utilize deuterated internal standards are less susceptible to minor variations in experimental conditions, leading to more rugged and transferable methods.[1]

-

Regulatory Acceptance : The use of stable isotope-labeled internal standards is widely recognized and recommended by regulatory agencies, such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), for bioanalytical method validation.[1]

-

Critical Role in Pharmacokinetics (PK) and Drug Metabolism (DMPK) : These standards are essential for accurately determining the absorption, distribution, metabolism, and excretion (ADME) of drug candidates, providing reliable data for pharmacokinetic modeling and dose selection.[1]

Experimental Workflows and Protocols

The successful implementation of deuterated internal standards requires a well-defined and validated experimental workflow. The general process involves sample preparation, LC-MS/MS analysis, and data processing.

Detailed Experimental Protocol 1: Quantification of Immunosuppressants in Whole Blood

This protocol outlines the steps for the simultaneous quantification of sirolimus and everolimus (B549166) in whole blood using their respective deuterated internal standards. Therapeutic drug monitoring of these immunosuppressants is critical for organ transplant patients.[9][10]

Materials:

-

Whole blood samples collected in EDTA tubes.

-

Reference standards for sirolimus and everolimus.

-

Deuterated internal standards (e.g., sirolimus-d3, everolimus-d4).[10]

-

Acetonitrile (HPLC grade).

-

Zinc sulfate (B86663) solution (0.1M).[10]

-

Ammonium (B1175870) formate (B1220265) and formic acid for mobile phase preparation.

-

LC-MS/MS system (e.g., a triple quadrupole mass spectrometer).

Procedure:

-

Preparation of Internal Standard Precipitation Solution: Create a solution of 1:4 (v/v) aqueous 0.1M zinc sulfate and acetonitrile. Spike this solution with the deuterated internal standards (sirolimus-d3 and everolimus-d4) to a final concentration appropriate for the expected analyte levels.[10]

-

Sample Preparation:

-

To 100 µL of whole blood sample (calibrator, quality control, or unknown), add 500 µL of the internal standard precipitation solution.[10]

-

Vortex the mixture vigorously for 10 seconds.[10]

-

Incubate at room temperature for 10 minutes to ensure complete protein precipitation.[10]

-

Centrifuge the samples at 13,000 rpm for 10 minutes to pellet the precipitated proteins.[10]

-

Carefully transfer the supernatant to an autosampler vial for analysis.[10]

-

-

LC-MS/MS Analysis:

-

Inject an aliquot of the supernatant (e.g., 20 µL) onto a C18 analytical column.

-

Perform chromatographic separation using a gradient elution with mobile phases consisting of ammonium formate and formic acid in water and methanol.

-

Detect the analytes and their corresponding deuterated internal standards using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Monitor the specific precursor-to-product ion transitions for each compound.[3]

-

-

Data Analysis:

-

Integrate the peak areas for each analyte and its internal standard.

-

Calculate the peak area ratio of the analyte to its deuterated internal standard.

-

Construct a calibration curve by plotting the peak area ratios of the calibrators against their known concentrations using a weighted linear regression.

-

Determine the concentration of the analytes in the unknown samples from the calibration curve.[3]

-

Detailed Experimental Protocol 2: Quantification of 25-Hydroxyvitamin D in Serum

This protocol details the quantification of 25-hydroxyvitamin D2 and 25-hydroxyvitamin D3 in human serum, a key indicator of vitamin D status.[7]

Materials:

-

Human serum samples.

-

Reference standards for 25-hydroxyvitamin D2 and 25-hydroxyvitamin D3.

-

Deuterated internal standard (e.g., d6-25-hydroxyvitamin D3).[7]

-

Acetonitrile (HPLC grade).

-

LC-MS/MS system with an Atmospheric Pressure Chemical Ionization (APCI) source.

Procedure:

-

Preparation of Internal Standard Solution: Prepare a working solution of d6-25-hydroxyvitamin D3 in acetonitrile at a concentration of 75 ng/mL.[7]

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of serum sample, calibrator, or quality control, add 200 µL of the internal standard solution in acetonitrile.[7]

-

Vortex the mixture for 30 seconds to precipitate serum proteins.[7]

-

Centrifuge at 5,000 RCF for 10 minutes.[7]

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[7]

-

-

LC-MS/MS Analysis:

-

Inject the supernatant onto a C18 column.

-

Separate the vitamin D metabolites using an appropriate mobile phase gradient.

-

Utilize an APCI source in positive ion mode for detection.

-

Monitor the specific MRM transitions for 25-hydroxyvitamin D2, 25-hydroxyvitamin D3, and the d6-25-hydroxyvitamin D3 internal standard.[11]

-

-

Data Analysis:

-

Perform quantification by calculating the peak area ratio of each analyte to the deuterated internal standard.

-

Generate a calibration curve and determine the concentrations in unknown samples as described in the previous protocol.

-

Quantitative Data and Method Performance

The use of deuterated internal standards demonstrably improves the accuracy and precision of bioanalytical methods. The following tables summarize typical validation data for the quantification of immunosuppressants and vitamin D, highlighting the performance of methods employing these standards.

Table 1: Method Performance for Immunosuppressant Quantification in Whole Blood [9]

| Analyte | Linearity Range | Intra-assay Precision (CV%) | Inter-assay Precision (CV%) | Accuracy (%) |

| Cyclosporine A | 2 - 1250 ng/mL | 0.9 - 14.7% | 2.5 - 12.5% | 90 - 113% |

| Tacrolimus | 0.5 - 42.2 ng/mL | 0.9 - 14.7% | 2.5 - 12.5% | 90 - 113% |

| Sirolimus | 0.6 - 49.2 ng/mL | 0.9 - 14.7% | 2.5 - 12.5% | 90 - 113% |

| Everolimus | 0.5 - 40.8 ng/mL | 0.9 - 14.7% | 2.5 - 12.5% | 90 - 113% |

| Mycophenolic Acid | 0.01 - 7.5 µg/mL | 0.9 - 14.7% | 2.5 - 12.5% | 90 - 113% |

Data synthesized from a validated LC-MS/MS method using deuterated internal standards for each analyte.[9]

Table 2: Comparison of Assay Performance With and Without a Deuterated Internal Standard [2]

| Parameter | Method with Deuterated IS | Method with Structural Analog IS |

| Accuracy (Mean % Bias) | ||

| LLOQ QC | 2.5% | -8.7% |

| Low QC | 1.8% | -7.2% |

| Mid QC | -0.5% | -4.5% |

| High QC | -1.2% | -3.1% |

| Precision (% CV) | ||

| LLOQ QC | 6.8% | 14.2% |

| Low QC | 5.5% | 11.8% |

| Mid QC | 4.1% | 9.5% |

| High QC | 3.8% | 8.9% |

Representative data illustrating the superior accuracy and precision achieved with a stable isotope-labeled internal standard compared to a structural analog.[2]

Mandatory Visualizations

The logical relationship demonstrating how deuterated standards correct for analytical variability is a cornerstone of their function.

Conclusion

Deuterated internal standards are indispensable tools in modern quantitative analysis, providing the accuracy, precision, and robustness required for demanding applications in drug development and clinical research.[1] Their ability to mimic the target analyte throughout the analytical process allows for effective normalization of experimental variability, from sample preparation to mass spectrometric detection.[3] A thorough understanding of their underlying principles, coupled with meticulous experimental design and validation, empowers researchers to generate high-quality, reliable, and defensible data, ultimately supporting the development of safe and effective medicines.

References

- 1. texilajournal.com [texilajournal.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. lcms.labrulez.com [lcms.labrulez.com]

- 5. An accurate quantitative LC/ESI-MS/MS method for sirolimus in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. Direct quantification in bioanalytical LC-MS/MS using internal calibration via analyte/stable isotope ratio - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA - PMC [pmc.ncbi.nlm.nih.gov]

- 10. msacl.org [msacl.org]

- 11. Fast LC-MS-MS Analysis of 25-Hydroxyvitamin D2 and 25-Hydroxyvitamin D3 [sigmaaldrich.com]

An In-depth Technical Guide to Ceramide Analysis: From Cellular Signaling to Advanced Quantification

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceramides (B1148491), a class of sphingolipids, are fundamental bioactive molecules that serve not only as structural components of cellular membranes but also as critical second messengers in a myriad of cellular processes.[1][2] Composed of a sphingosine (B13886) backbone linked to a fatty acid via an amide bond, the structural diversity of ceramides, arising from variations in fatty acid chain length and saturation, dictates their specific biological functions.[1] These molecules are central to regulating cell differentiation, proliferation, and apoptosis.[3][4] Dysregulation of ceramide metabolism has been implicated in numerous pathologies, including cancer, neurodegenerative diseases, metabolic disorders, and dermatological conditions, making their accurate analysis a cornerstone of modern biomedical research and drug development.[1][2]

This technical guide provides a comprehensive overview of ceramide analysis, detailing their biological significance, the intricacies of their signaling pathways, and the state-of-the-art methodologies for their quantification. It is designed to equip researchers, scientists, and drug development professionals with the knowledge to effectively investigate the role of ceramides in health and disease.

The Central Role of Ceramides in Cellular Signaling

Ceramides are generated through two primary pathways: the de novo synthesis pathway and the hydrolysis of sphingomyelin (B164518). The de novo pathway, initiated in the endoplasmic reticulum, involves the condensation of serine and palmitoyl-CoA.[5] Alternatively, various cellular stresses and signaling molecules can activate sphingomyelinases to hydrolyze sphingomyelin in cell membranes, leading to a rapid increase in intracellular ceramide levels.[6]

Once generated, ceramides act as signaling hubs, influencing a variety of downstream effectors. They are known to activate protein phosphatases, such as PP1 and PP2a, and protein kinases, including protein kinase C (PKC) and c-Jun N-terminal kinase (JNK).[5][7] These interactions trigger signaling cascades that can ultimately lead to cell cycle arrest and apoptosis, positioning ceramides as key regulators of cell fate.[6][8]

dot

Caption: Overview of ceramide generation and its role in signaling pathways leading to apoptosis and cell cycle arrest.

Core Analytical Techniques for Ceramide Quantification

The accurate quantification of ceramides in complex biological matrices presents a significant analytical challenge due to their low abundance and the presence of numerous lipid species.[1] While several methods have been developed, liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for its high sensitivity, specificity, and ability to resolve complex lipid mixtures.[1]

Other techniques employed for ceramide analysis include:

-

Thin-Layer Chromatography (TLC): A cost-effective method for the separation of lipids, often used for qualitative analysis or as a preliminary purification step.[1]

-

High-Performance Liquid Chromatography (HPLC): Offers good resolution for separating different ceramide species, which can then be detected by various means, including UV or fluorescence.[1]

-

Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive technique, particularly for analyzing long-chain ceramides, though it often requires derivatization of the analytes.[1]

Experimental Protocols for Ceramide Analysis by LC-MS/MS

The following sections detail a robust and widely adopted protocol for the quantification of various ceramide species in biological samples using LC-MS/MS.

Sample Preparation: Lipid Extraction

A critical first step in ceramide analysis is the efficient extraction of lipids from the biological matrix while minimizing degradation. The Bligh and Dyer method is a commonly used protocol.[3]

Protocol for Lipid Extraction from Plasma:

-

To a 50 µL plasma sample in a glass tube, add internal standards (e.g., C17:0 ceramide).

-

Add 2 mL of a 1:2 (v/v) chloroform (B151607):methanol mixture.

-

Vortex thoroughly to ensure complete mixing.

-

Add 0.5 mL of chloroform and 0.5 mL of water to induce phase separation.

-

Centrifuge to pellet any precipitated protein and clearly separate the aqueous and organic layers.

-

Carefully collect the lower organic phase containing the lipids.

-

Dry the collected organic phase under a stream of nitrogen.

-

For plasma samples, a further purification step using silica (B1680970) gel column chromatography is often required to remove other abundant lipids.[3]

Protocol for Lipid Extraction from Tissues:

-

Homogenize approximately 10 mg of tissue in a suitable buffer.

-

Follow steps 1-7 as described for plasma extraction.

dot

Caption: A typical experimental workflow for the analysis of ceramides from biological samples.

Liquid Chromatography Separation

Reverse-phase high-performance liquid chromatography is commonly used to separate different ceramide species based on their hydrophobicity.

Typical HPLC Parameters:

| Parameter | Value |

| Column | C8 or C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm) |

| Mobile Phase A | Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate |

| Mobile Phase B | Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate |

| Flow Rate | 0.3 - 0.5 mL/min |

| Gradient | A time-programmed gradient from a lower to a higher percentage of Mobile Phase B is used to elute ceramides with increasing acyl chain length. |

| Injection Volume | 5-10 µL |

Mass Spectrometry Detection

Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is employed for the sensitive and specific detection of ceramides. The multiple reaction monitoring (MRM) mode is typically used for quantification.

Typical MS/MS Parameters:

| Parameter | Value |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Capillary Voltage | ~3.0 kV |

| Source Temperature | ~150 °C |

| Desolvation Gas Flow | ~800 L/hr |

| Collision Gas | Argon |

| MRM Transitions | Specific precursor-to-product ion transitions are monitored for each ceramide species and internal standard. For example, for Cer(d18:1/16:0), the transition could be m/z 538.5 -> 264.4. |

Data Presentation and Quantitative Analysis

The use of stable isotope-labeled internal standards is crucial for accurate quantification, as they correct for variations in extraction efficiency and instrument response. Calibration curves are generated by analyzing known concentrations of ceramide standards.

Performance Characteristics of LC-MS/MS Methods for Ceramide Analysis

The following table summarizes typical performance characteristics of a validated LC-MS/MS method for ceramide quantification.

| Parameter | Typical Value | Reference |

| Limit of Detection (LOD) | 0.01 - 0.1 ng/mL | [9][10] |

| Limit of Quantification (LOQ) | 0.02 - 0.5 ng/mL | [9][10] |

| Linear Dynamic Range | 0.02 - 16 µg/mL (depending on the ceramide species) | [11] |

| Intra-assay Precision (%CV) | < 15% | [3][9] |

| Inter-assay Precision (%CV) | < 15% | [3][9] |

| Recovery from Plasma | 78 - 91% | [3][9] |

| Recovery from Tissue | 70 - 99% | [3][9] |

Representative Concentrations of Ceramide Species in Human Plasma

The table below presents example concentrations of various ceramide species found in human plasma, as determined by LC-MS/MS.

| Ceramide Species | Concentration Range (µg/mL) |

| C16:0 | 0.5 - 2.0 |

| C18:0 | 0.2 - 1.0 |

| C20:0 | 0.1 - 0.5 |

| C22:0 | 0.1 - 0.8 |

| C24:0 | 1.0 - 5.0 |

| C24:1 | 0.5 - 3.0 |

Note: These values are illustrative and can vary depending on the study population and analytical methodology.

Applications in Drug Development

The ability to accurately measure changes in ceramide levels is invaluable in drug development. For instance, in oncology, therapeutic strategies are being developed to modulate ceramide metabolism to promote apoptosis in cancer cells.[12][13] Ceramide analysis can be used to:

-

Assess the on-target effects of drugs that modulate sphingolipid metabolism.

-

Identify biomarkers for disease progression and therapeutic response.

-

Elucidate the mechanism of action of novel therapeutic agents.

Conclusion

Ceramide analysis is a rapidly evolving field with profound implications for biomedical research and drug development. The methodologies outlined in this guide, particularly LC-MS/MS, provide the sensitivity and specificity required to unravel the complex roles of these bioactive lipids in health and disease. As our understanding of ceramide signaling pathways deepens, the continued refinement of these analytical techniques will be paramount in translating fundamental discoveries into novel therapeutic interventions.

References

- 1. Techniques for Ceramide Analysis - Creative Proteomics [creative-proteomics.com]

- 2. Ceramide Metabolism: Structure, Functions, and Analysis - Creative Proteomics [creative-proteomics.com]

- 3. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ceramide LIPIDOMIX Mass Spec Std., Avanti, 330712X, Sigma-Aldrich [sigmaaldrich.com]

- 5. Ceramide Metabolism and Its Impact on Health - Creative Proteomics [creative-proteomics.com]

- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 7. Ceramide signaling in cancer and stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ceramide signaling in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Quantification of ceramide species in biological samples by liquid chromatography electrospray ionization tandem mass spectrometry. | Sigma-Aldrich [sigmaaldrich.com]

- 10. Quantification of ceramide species in biological samples by liquid chromatography electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Development and validation of LC-MS/MS method for determination of very long acyl chain (C22:0 and C24:0) ceramides in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Ceramide as a Promising Tool for Diagnosis and Treatment of Clinical Diseases: A Review of Recent Advances [mdpi.com]

- 13. Developing new ceramide analogs and identifying novel sphingolipid-controlled genes against a virus-associated lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

The Cornerstone of Quantification: A Technical Guide to Internal Standards in Lipidomics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipidomics, the large-scale characterization of lipids in biological systems, offers profound insights into cellular physiology, disease pathology, and therapeutic response. The accuracy of these insights, however, is fundamentally dependent on the ability to quantify lipid species precisely. Mass spectrometry-based lipidomics is subject to significant analytical variability arising from sample extraction, matrix effects, and instrument performance fluctuations. This guide provides an in-depth examination of the foundational tool used to overcome these challenges: the internal standard. By implementing a robust internal standard strategy, researchers can ensure the accuracy, reproducibility, and ultimate biological relevance of their quantitative data.

The Role and Rationale of Internal Standards

An internal standard (IS) is a well-characterized compound structurally analogous to the analyte of interest, which is added to a sample at a known concentration before any analytical procedures begin.[1] The core principle is that the IS experiences the same procedural variations—such as loss during extraction or fluctuations in ionization efficiency—as the endogenous analyte.[2] By normalizing the signal of the analyte to the signal of the IS, these variations are effectively cancelled out, leading to reliable quantification.[1]

The primary functions of an internal standard in lipidomics are:

-

Correction for Sample Loss: During multi-step lipid extraction and cleanup, some sample loss is inevitable. An IS added at the very first step accounts for this loss.[3]

-

Compensation for Matrix Effects: The complex biological matrix of a sample can suppress or enhance the ionization of an analyte in the mass spectrometer's source. A chemically similar IS will experience these same effects, allowing for their correction.[3]

-

Normalization of Instrumental Variability: An IS corrects for minor fluctuations in instrument performance, such as injection volume and detector response, over the course of a long analytical run.[2]

Types and Selection of Internal Standards

The selection of an appropriate internal standard is a critical decision in the design of any quantitative lipidomics experiment. The two most common classes of internal standards are stable isotope-labeled lipids and structurally unique non-endogenous lipids.

Stable Isotope-Labeled Internal Standards

Considered the "gold standard," these are lipids in which one or more atoms (e.g., ¹H, ¹²C) have been replaced with a heavy isotope (e.g., ²H/D, ¹³C).[1] Because they are chemically identical to their endogenous counterparts, they have nearly identical physicochemical properties, ensuring they behave similarly during extraction, chromatography, and ionization.[4] This makes them the ideal choice for correcting analytical variability with the highest degree of accuracy.

Odd-Chain and Non-Endogenous Internal Standards

These are lipids that contain structural features not typically found in the biological system under study, such as fatty acids with an odd number of carbon atoms (e.g., C17:0) or unique head groups.[1] They are a cost-effective alternative to stable isotope-labeled standards and are widely used, especially in untargeted or discovery-based lipidomics where standards for every identified lipid are not available. While effective, they may not perfectly mimic the behavior of all endogenous lipids within a class.[5]

Key Selection Criteria

The process of choosing an internal standard should be systematic and guided by several key principles. The following decision-making workflow illustrates the critical considerations.

Caption: Decision workflow for selecting an appropriate internal standard.

Quantitative Performance Comparison

The use of internal standards significantly improves the precision of lipid quantification, which is often measured by the coefficient of variation (%CV) across replicate samples. Stable isotope-labeled standards typically provide the best performance due to their close physicochemical match with the endogenous analytes.

| Performance Metric | Stable Isotope-Labeled IS | Odd-Chain IS | No Internal Standard |

| Typical Precision (%CV) | < 10% | < 15% | > 20-30% |

| Correction for Matrix Effects | Superior | Good | None |

| Correction for Extraction Recovery | Superior | Good | None |

| Cost | High | Moderate | N/A |

| Availability | Limited for some lipid classes | Widely available | N/A |

| This table summarizes representative data from lipidomics studies, highlighting the improved precision achieved with internal standards.[1][6] |

Experimental Protocols

Detailed and consistent protocols are essential for reproducible lipidomics. The following sections outline key methodologies for the use of internal standards in a typical LC-MS workflow.

General Lipidomics Workflow Visualization

The diagram below illustrates the critical stages of a lipidomics experiment, emphasizing the point at which the internal standard is introduced.

Caption: A typical experimental workflow for quantitative lipidomics analysis.

Protocol: Lipid Extraction from Plasma using MTBE

This protocol describes a widely used method for extracting a broad range of lipids from plasma samples.

-

Sample Preparation : Thaw 25 µL of human plasma on ice.

-

Internal Standard Spiking : Add 225 µL of cold methanol (B129727) containing a pre-aliquoted mixture of odd-chain and deuterated lipid internal standards to the plasma sample.[7]

-

Extraction Solvent Addition : Add 750 µL of cold methyl tert-butyl ether (MTBE). Vortex the mixture for 10 seconds and shake for 6 minutes at 4°C.[7]

-

Phase Separation : Induce phase separation by adding 188 µL of LC/MS-grade water. Vortex briefly and then centrifuge at 14,000 rpm for 2 minutes.[7]

-

Lipid Collection : Carefully collect the upper organic layer, which contains the lipids and the co-extracted internal standards.

-

Drying and Reconstitution : Evaporate the solvent using a centrifugal evaporator. Reconstitute the dried lipid extract in a methanol/toluene (9:1, v/v) mixture suitable for LC-MS injection.[7]

Protocol: LC-MS/MS Analysis

-

Chromatographic Separation : Inject the reconstituted lipid extract onto a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

-

Mobile Phases :

-

Mobile Phase A : Acetonitrile/Water (60:40) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.

-

Mobile Phase B : Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.

-

-

Gradient Elution : Run a gradient from a low to a high percentage of mobile phase B to elute lipids based on their hydrophobicity.

-

Mass Spectrometry : Analyze the column eluent using a high-resolution mass spectrometer (e.g., QTOF or Orbitrap) with electrospray ionization (ESI). Acquire data in both positive and negative ion modes to ensure comprehensive coverage of all lipid classes.

-

Data Processing : Use specialized software to integrate the peak areas for both the endogenous lipid species and their corresponding internal standards. Calculate the concentration of each analyte by normalizing its peak area to that of its assigned internal standard and interpolating from a calibration curve.

Application in Signaling Pathways: Sphingolipid Metabolism

Internal standards are indispensable for studying dynamic biological systems, such as signaling pathways where the concentrations of bioactive lipids can change rapidly. The sphingolipid pathway, which involves key signaling molecules like ceramide and sphingosine-1-phosphate (S1P), is a prime example.[8] Accurate quantification is essential because these lipids often have opposing biological functions (e.g., ceramide is pro-apoptotic, while S1P is pro-survival).[9]

Caption: Simplified sphingolipid metabolic and signaling pathway.

To accurately quantify the changes in Ceramide, Sphingosine, and S1P during a cellular response, a researcher would spike their samples with stable isotope-labeled versions of these lipids (e.g., Cer(d18:1/17:0), Sphingosine-d7, S1P-d7) prior to extraction. This ensures that any changes detected are true biological effects and not analytical artifacts.

Conclusion

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Eicosanoids: Comprehensive Guide to Biosynthesis, Metabolism [metwarebio.com]

- 4. benchchem.com [benchchem.com]

- 5. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 6. pubs.acs.org [pubs.acs.org]

- 7. agilent.com [agilent.com]

- 8. Sphingolipids Analysis Service - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 9. Function and Detection of Sphingolipids - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

A Technical Guide to CER10-d9: An Internal Standard for Ceramide Quantification

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of CER10-d9, a deuterated analog of C16 dihydroceramide. Due to its isotopic labeling, this compound is not biologically active in signaling pathways but serves as a critical internal standard for the accurate quantification of natural ceramides (B1148491) in biological samples via mass spectrometry. This guide details available suppliers, purity specifications, a representative experimental protocol for its use, and a visualization of the relevant biological pathways of its non-deuterated counterpart.

This compound: Suppliers and Purity Specifications

This compound is the common name for N-palmitoyl(d9) dihydrosphingosine, also known as C16 dihydro Ceramide-d9. It is a synthetic, deuterated sphingolipid used primarily in lipidomic analysis. Several chemical suppliers offer this compound, ensuring its accessibility for research purposes.

| Supplier | Product Name | CAS Number | Molecular Formula | Purity |

| Avanti Polar Lipids | CER10(d9) | 2260669-52-9 | C₃₄H₆₀D₉NO₃ | >99% (TLC)[1] |

| Cayman Chemical | C16 dihydro Ceramide-d₉ | 2260669-52-9 | C₃₄H₆₀D₉NO₃ | ≥98% (C16 dihydro Ceramide); ≥99% deuterated forms (d₁-d₉)[2][3] |

| MedChemExpress | This compound | 2260669-52-9 | C₃₄H₆₀D₉NO₃ | 99.0%[4] |

Experimental Protocol: Quantification of Ceramides using LC-MS/MS with a Deuterated Internal Standard

The following is a generalized protocol for the quantification of ceramides in biological samples, such as plasma or tissue homogenates, using a deuterated internal standard like this compound. This method is based on common practices in lipidomics research utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5][6][7][8]

Materials and Reagents

-

Solvents: LC-MS grade chloroform (B151607), methanol, isopropanol (B130326), acetonitrile (B52724), and water.

-

Reagents: Formic acid, ammonium (B1175870) formate (B1220265).

-

Internal Standard (IS): this compound (N-palmitoyl(d9) dihydrosphingosine).

-

Calibration Standards: A series of non-deuterated ceramide standards with varying acyl chain lengths (e.g., C16, C18, C24).

-

Biological Samples: Plasma, serum, or tissue homogenates.

Sample Preparation and Lipid Extraction

-

Thaw Samples: Thaw biological samples on ice.

-

Add Internal Standard: To a known volume or weight of the sample (e.g., 50 µL of plasma), add a precise amount of the this compound internal standard solution. The amount of IS added should be comparable to the expected concentration of the endogenous ceramides.

-

Lipid Extraction (Bligh & Dyer Method):

-

Add a 2:1 (v/v) mixture of chloroform:methanol to the sample.

-

Vortex thoroughly for 1-2 minutes to ensure mixing.

-

Add chloroform and water to induce phase separation.

-

Centrifuge to pellet any precipitated protein and separate the aqueous and organic layers.

-

-

Isolate Lipid Layer: Carefully collect the lower organic phase, which contains the lipids, and transfer it to a new tube.

-

Dry Down: Evaporate the solvent from the lipid extract under a stream of nitrogen gas.

-

Reconstitute: Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis, typically a mixture of methanol, isopropanol, and water.

LC-MS/MS Analysis

-

Chromatographic Separation:

-

Inject the reconstituted sample onto a reverse-phase C18 column.

-

Use a gradient elution with mobile phases typically consisting of water with formic acid and ammonium formate (Mobile Phase A) and a mixture of acetonitrile and isopropanol with the same additives (Mobile Phase B).

-

The gradient is designed to separate the different ceramide species based on their hydrophobicity.

-

-

Mass Spectrometry Detection:

-

The eluent from the HPLC is directed to a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

-

Use Multiple Reaction Monitoring (MRM) to detect and quantify the specific ceramides. This involves monitoring the transition of a specific precursor ion (the protonated molecule [M+H]⁺) to a characteristic product ion for each ceramide and the internal standard. For ceramides, a common product ion at m/z 264 is often used, which results from the loss of the fatty acyl chain.[5]

-

Data Analysis

-

Peak Integration: Integrate the peak areas for each endogenous ceramide and the this compound internal standard.

-

Calibration Curve: Generate a calibration curve by plotting the ratio of the peak area of the non-deuterated ceramide standards to the peak area of the internal standard against the known concentrations of the standards.

-

Quantification: Determine the concentration of each ceramide in the biological samples by using the peak area ratios of the endogenous ceramide to the internal standard and interpolating from the calibration curve.

Visualization of Relevant Biological Pathways

While this compound is an analytical tool, its non-deuterated analog, C16 dihydroceramide, is a precursor in the de novo synthesis of ceramides, which are crucial signaling molecules. The following diagrams illustrate the experimental workflow for using this compound and the biological pathway in which its counterpart is involved.

Experimental Workflow for Ceramide Quantification

Caption: Workflow for quantifying ceramides with an internal standard.

De Novo Ceramide Synthesis Pathway

The de novo synthesis of ceramides occurs in the endoplasmic reticulum and is a fundamental pathway for producing these bioactive lipids.[2][9][10] Dihydroceramides, the direct precursors to ceramides, are synthesized in this pathway.

Caption: Key steps in the de novo synthesis of ceramides.

Simplified Ceramide Signaling in Apoptosis

Ceramides are well-established mediators of cellular stress responses, including apoptosis.[3][11] An accumulation of ceramides can lead to the activation of downstream pathways that result in programmed cell death.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Ceramide signaling in immunity: a molecular perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development and validation of LC-MS/MS method for determination of very long acyl chain (C22:0 and C24:0) ceramides in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. Quantification of ceramide species in biological samples by liquid chromatography electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Development and validation of a high-throughput LC-MS/MS assay for routine measurement of molecular ceramides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The sphingolipid salvage pathway in ceramide metabolism and signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ceramide de novo biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

Technical Guide: CER10-d9 (N-palmitoyl(d9) dihydrosphingosine)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of CER10-d9, a deuterated derivative of N-palmitoyl dihydrosphingosine. It is primarily intended for professionals in research and development who utilize stable isotope-labeled lipids in their experimental workflows. This document compiles available data on its chemical properties, safety, handling, and primary application.

Chemical and Physical Properties

This compound is a synthetic, deuterated form of a naturally occurring dihydrosphingosine. The deuterium (B1214612) labeling provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based lipidomics.

| Property | Value |

| Synonyms | N-palmitoyl(d9) sphinganine, 16:0-d9 DH Ceramide, NDS (d9) |

| Chemical Formula | C₃₄H₆₀D₉NO₃ |

| Molecular Weight | 548.97 g/mol |

| CAS Number | 2260669-52-9 |

| Appearance | White to off-white powder |

| Purity | >99% (as determined by TLC) |

| Storage Temperature | -20°C |

| Stability | 1 Year from date of receipt, when stored as directed |

| Solubility | Soluble in organic solvents such as ethanol, methanol, and chloroform. |

Safety and Handling

2.1 Hazard Identification

-

Skin Irritation: May cause skin irritation.

-

Eye Irritation: May cause serious eye irritation.

-

Respiratory Irritation: May cause respiratory irritation.

2.2 First Aid Measures

| Exposure Route | First Aid Instructions |

| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[1][2] |

| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, call a physician.[1][2] |

| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[1][2] |

| Ingestion | Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[1][2] |

2.3 Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear safety glasses with side-shields or goggles.

-

Skin and Body Protection: Wear protective gloves and clothing.

-

Respiratory Protection: A NIOSH/MSHA approved respirator is recommended if exposure limits are exceeded or if irritation is experienced.

2.4 Storage and Handling

-

Storage: Store in a tightly closed container in a dry and well-ventilated place. Keep at -20°C for long-term storage.[3]

-

Handling: Handle in accordance with good industrial hygiene and safety practices. Avoid contact with skin, eyes, and clothing. Avoid dust formation.

Experimental Applications and Protocols

The primary application of this compound is as a deuterium-labeled internal standard for the quantification of ceramides (B1148491) and related sphingolipids in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4]

3.1 Experimental Protocol: Use as an Internal Standard in Lipidomics

This protocol outlines the general steps for using this compound as an internal standard for the analysis of ceramides in a biological matrix (e.g., plasma, tissue homogenate).

-

Preparation of Internal Standard Stock Solution:

-

Accurately weigh a precise amount of this compound powder.

-

Dissolve in an appropriate organic solvent (e.g., methanol/chloroform mixture) to a known concentration (e.g., 1 mg/mL).

-

Store the stock solution at -20°C.

-

-

Sample Preparation:

-

Thaw biological samples (e.g., 100 µL of plasma) on ice.

-

Spike the sample with a known amount of the this compound internal standard working solution. The amount should be optimized to be within the linear range of the instrument's detector and comparable to the expected endogenous analyte concentration.

-

-

Lipid Extraction:

-

Perform a lipid extraction using a standard method, such as a Bligh-Dyer or Folch extraction. This typically involves the addition of a biphasic solvent system (e.g., chloroform/methanol/water) to the sample.

-

Vortex the mixture vigorously and centrifuge to separate the organic and aqueous layers.

-

The lipids, including the endogenous ceramides and the this compound internal standard, will partition into the lower organic phase.

-

-

Sample Analysis by LC-MS/MS:

-

Evaporate the organic solvent from the extracted lipid sample under a stream of nitrogen.

-

Reconstitute the dried lipid extract in a suitable injection solvent (e.g., mobile phase).

-

Inject the sample onto a reverse-phase or HILIC liquid chromatography system coupled to a tandem mass spectrometer.

-

Develop a multiple reaction monitoring (MRM) or parallel reaction monitoring (PRM) method to detect the specific precursor-to-product ion transitions for the endogenous ceramides of interest and for this compound.

-

-

Data Analysis:

-

Integrate the peak areas for the endogenous ceramides and the this compound internal standard.

-

Calculate the ratio of the peak area of the endogenous analyte to the peak area of the internal standard.

-

Quantify the concentration of the endogenous ceramides by comparing this ratio to a standard curve generated with known concentrations of the non-labeled ceramide standards.

-

Visualizations

4.1 Experimental Workflow for Lipid Quantification

Caption: Workflow for quantifying endogenous ceramides using this compound as an internal standard.

4.2 Logical Relationship of this compound to Endogenous Ceramide

While the parent compound, N-palmitoyl dihydrosphingosine, is involved in various cellular signaling pathways, this compound's primary role in research is analytical, not biological. There are no known signaling pathways directly associated with this compound. Its utility is based on its chemical similarity and mass difference from its endogenous, non-deuterated counterpart.

References

Technical Guide: Storage and Stability of CER10-d9

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the recommended storage conditions and stability profile of CER10-d9 (N-palmitoyl(d9)-sphinganine), a deuterated dihydroceramide (B1258172) commonly used as an internal standard in mass spectrometry-based lipidomics.

Introduction to this compound

This compound is a synthetic, stable isotope-labeled analog of N-palmitoyl-sphinganine (C16 dihydroceramide). The incorporation of nine deuterium (B1214612) atoms on the palmitoyl (B13399708) chain provides a distinct mass shift, making it an ideal internal standard for the accurate quantification of endogenous ceramides (B1148491) in various biological matrices. Its chemical structure and properties are similar to its non-deuterated counterpart, ensuring it behaves similarly during sample extraction and chromatographic separation.

Recommended Storage and Handling

Proper storage and handling are critical to maintain the integrity and ensure the long-term stability of this compound. The following table summarizes the recommended conditions based on supplier information and best practices for handling deuterated lipid standards.

| Parameter | Recommendation | Rationale |

| Form | Solid (Powder) | Supplied as a lyophilized powder for optimal stability. |

| Storage Temperature | -20°C | Minimizes chemical degradation and ensures long-term stability. |

| Shipping | Dry Ice | Maintains a low temperature during transit to prevent degradation. |

| Container | Glass vial with a Teflon-lined cap | Prevents leaching of plasticizers and ensures an inert storage environment. |

| Atmosphere | Inert gas (e.g., argon, nitrogen) | Reduces the risk of oxidative degradation. |

| Light Exposure | Protect from light | Minimizes the potential for photodegradation. |

Handling Powdered this compound:

To prevent condensation, which can lead to hydrolysis, it is crucial to allow the vial to warm to room temperature before opening. Once at room temperature, the desired amount can be aliquoted. For long-term storage, it is recommended to store the compound under an inert atmosphere.

Preparation of Stock Solutions:

For use as an internal standard, this compound is typically dissolved in an organic solvent. A common solvent system is a mixture of methanol (B129727) and chloroform (B151607) (e.g., 1:1 v/v). Stock solutions should be stored at -20°C in glass vials with Teflon-lined caps. Repeated freeze-thaw cycles should be avoided by preparing single-use aliquots.

Stability Profile of this compound

| Condition | Stability Data | Source |

| Long-Term (Solid) | ≥ 4 years at -20°C | Supplier Data |

| Long-Term (in Solution) | Stable for at least 21 days at -20°C | Inferred from ceramide stability studies |

| Freeze-Thaw | Stable through multiple freeze-thaw cycles | General stability of ceramides in plasma |

| Bench-Top (in solution) | Stable for several hours at room temperature | Inferred from ceramide stability studies |

Potential Degradation Pathways

Understanding the potential degradation pathways of this compound is essential for designing stability studies and interpreting results. The primary degradation pathways for ceramides include:

-

Hydrolysis: The amide bond linking the fatty acid and the sphingoid base can be hydrolyzed, particularly under strong acidic or basic conditions, yielding sphinganine (B43673) and deuterated palmitic acid.

-